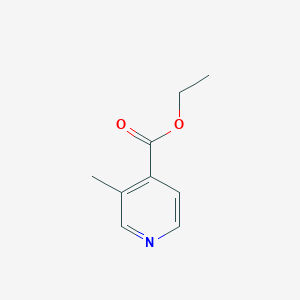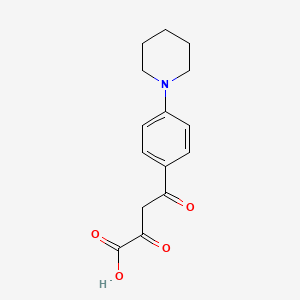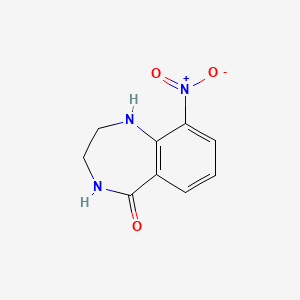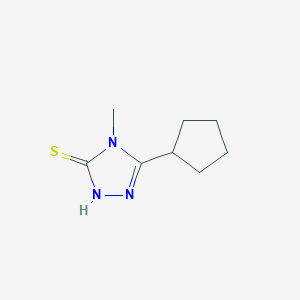![molecular formula C11H11ClN2O2 B1607974 5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole CAS No. 850375-37-0](/img/structure/B1607974.png)
5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole
Vue d'ensemble
Description
5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is known for its unique chemical structure and potential applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole is not fully understood. However, it is believed to interfere with DNA synthesis and cell division, leading to the inhibition of tumor growth. It may also disrupt the cell membranes of microorganisms, leading to their death.
Biochemical and Physiological Effects:
5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole has been found to have low toxicity and minimal side effects in animal studies. It has been shown to be well-tolerated and has not caused any significant changes in biochemical or physiological parameters in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole is its potential as a lead compound for the development of new anticancer drugs and antibiotics. However, its limitations include its low solubility in water and its potential for toxicity at high doses.
Orientations Futures
There are several future directions for research on 5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole. One area of research is the development of new derivatives of this compound with improved solubility and lower toxicity. Another area of research is the investigation of its potential as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in combination therapy with other drugs.
Conclusion:
5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole is a promising compound with potential applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. Its unique chemical structure and potential for use as a lead compound for the development of new drugs make it an important area of research. Further studies are needed to fully understand its mechanism of action and potential for use in combination therapy with other drugs.
Applications De Recherche Scientifique
5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, it has been found to have antimicrobial and antifungal properties, which could be useful in the development of new antibiotics and antifungal agents.
Propriétés
IUPAC Name |
5-(chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-8-2-4-9(5-3-8)15-7-10-13-11(6-12)16-14-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIICLSRTGZOQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384074 | |
| Record name | 5-(chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole | |
CAS RN |
850375-37-0 | |
| Record name | 5-(chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-[(Hydroxyimino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1607906.png)


